(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol
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Overview
Description
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol is an organic compound with the chemical formula C10H12BrFO2. It is a white to pale yellow solid with a distinct odor . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted phenylmethanol derivatives .
Scientific Research Applications
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluoro-3-methoxyphenyl)methanol
- (2-Bromo-6-fluoro-3-ethoxyphenyl)methanol
- (2-Bromo-6-fluoro-3-propoxyphenyl)methanol
Uniqueness
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and isopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H12BrFO2 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
KVDRZRVXSGCUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)CO)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.